2-[(2-furylmethyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that falls within the class of pyrimido[1,2-a][1,3,5]triazin-6-ones. This compound is characterized by a unique molecular structure that includes a furan ring, a phenyl group, and a pyrimidine core. Its potential applications span various fields, including medicinal chemistry and materials science.
The synthesis of 2-[(2-furylmethyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves several key steps:
The synthesis may require specific conditions such as controlled temperatures and reaction times to optimize yield and purity. Industrial production may utilize continuous flow reactors and catalysts to enhance efficiency and scalability.
The molecular formula of 2-[(2-furylmethyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is , with a molecular weight of 335.4 g/mol. Its IUPAC name is 2-(furan-2-ylmethylimino)-8-methyl-4-phenyl-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6-one.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₅O₂ |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 2-(furan-2-ylmethylimino)-8-methyl-4-phenyl-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6-one |
| InChI | InChI=1S/C18H17N5O2/c1-12... |
| InChI Key | YPSNEWIAVLSGCG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)N2C(NC(=NCC3=CC=CO3)NC2=N1)C4=CC=CC=C4 |
The compound can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 2-[(2-furylmethyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves interactions with specific molecular targets such as enzymes and receptors. The binding of this compound to these targets can inhibit their activity and modulate various biological processes. The exact pathways affected depend on the context of its application in research or therapy .
The physical properties include:
The chemical properties encompass:
Studies have indicated that variations in the substituents on the phenyl and furan rings can significantly influence the compound's reactivity and biological activity.
The compound has several notable applications:
Research continues to explore its full potential across these domains .
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7